5-Hydroxybenzo[d]thiazol-2(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
115045-83-5 |
|---|---|
Molecular Formula |
C7H5NO2S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
5-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NO2S/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10) |
InChI Key |
DGUTYSVRJFTBEW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)NC(=O)S2 |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)S2 |
Synonyms |
2(3H)-Benzothiazolone,5-hydroxy-(9CI) |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 5 Hydroxybenzo D Thiazol 2 3h One and Its Derivatives
Foundational Synthetic Strategies for Benzothiazolone Core Structures
The construction of the benzothiazolone core is a pivotal step in the synthesis of 5-Hydroxybenzo[d]thiazol-2(3H)-one and its analogues. Several foundational strategies have been established, primarily revolving around cyclocondensation and intramolecular cyclization reactions. jocpr.comorganic-chemistry.orgmdpi.comacs.org
Advanced Cyclocondensation Approaches
Cyclocondensation reactions represent a robust and widely employed method for the formation of the benzothiazolone ring system. These approaches typically involve the reaction of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon synthon.
A cornerstone of benzothiazole (B30560) synthesis involves the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes and ketones, or carboxylic acid derivatives. jocpr.comorganic-chemistry.org The reaction with aldehydes, for instance, proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the benzothiazole ring. mdpi.com The use of different catalysts, including Brønsted acids, Lewis acids like samarium triflate, and even iodine, can facilitate this transformation under various reaction conditions, from room temperature to microwave irradiation. organic-chemistry.orgmdpi.com
Similarly, the condensation of 2-aminothiophenols with carboxylic acids or their derivatives provides a direct route to 2-substituted benzothiazoles. nih.gov Dehydrating agents such as polyphosphoric acid (PPA) or methanesulfonic acid/silica gel are often employed to drive the reaction towards the cyclized product. nih.gov This method is advantageous due to the wide availability of carboxylic acids, allowing for the introduction of diverse substituents at the 2-position of the benzothiazole core.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminothiophenol, Benzaldehyde | H2O2/HCl, EtOH, rt, 1h | 2-Phenylbenzothiazole (B1203474) | Excellent | mdpi.com |
| 2-Aminothiophenol, Benzaldehyde | NH4Cl, MeOH/H2O, rt, 1h | 2-Phenylbenzothiazole | High | mdpi.com |
| 2-Aminothiophenol, Aromatic Aldehydes | Laccase, rt | 2-Arylbenzothiazoles | Good to Excellent | mdpi.com |
| 2-Aminothiophenol, Chloroacetic Acid | PPA, 180°C, 8h | 2-Chloromethylbenzothiazole | 62% | nih.gov |
| 2-Aminothiophenol, Aliphatic/Aromatic Carboxylic Acids | MeSO3H/SiO2, 140°C, 2-12h | 2-Substituted Benzothiazoles | 70-92% | nih.gov |
A greener and more innovative approach involves the use of carbon dioxide as a C1 source for the cyclocarbonylation of 2-aminothiophenols. This method offers an atom-economical route to benzothiazol-2-ones. While specific details for 5-hydroxy derivatives are not extensively documented in the provided context, the general strategy presents a promising avenue for their synthesis.
The reaction of 2-aminothiophenol derivatives with isothiocyanates provides a versatile route to 2-aminobenzothiazoles. This reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization with the elimination of a small molecule. Furthermore, the reaction of 2,N-dilithiobenzenesulfonamides with isothiocyanates can lead to the formation of 2-(aminosulfonyl)benzothioamides, which can be subsequently cyclized to form benzothiazole derivatives. researchgate.net Another related approach involves the reaction of secondary benzothioamides with butyllithium (B86547) and isothiocyanates to generate N¹,N²-disubstituted benzene-1,2-dicarbothioamides, which can then cyclize to form 2-substituted 1H-isoindole-1,3(2H)-dithiones. researchgate.net
Intramolecular Cyclization Pathways for Benzothiazolone Ring Formation
Intramolecular cyclization reactions offer an alternative and powerful strategy for constructing the benzothiazole ring system. jocpr.comorganic-chemistry.org These methods often start with a pre-functionalized benzene (B151609) ring containing both a sulfur and a nitrogen substituent ortho to each other. For instance, the free-radical intramolecular cyclative cleavage of substituted thiocarbonylbenzotriazoles, using reagents like (TMS)3SiH and AIBN, has been shown to produce 2-N/S/C-substituted benzothiazoles under mild conditions. nih.gov This methodology is notable for avoiding the use of toxic metals. nih.gov
Another example involves a cascade Prins/Friedel–Crafts cyclization. While demonstrated for the synthesis of tetralin and benzo jocpr.comannulenol derivatives, the core concept of an intramolecular cyclization initiated by a Lewis acid to form a carbocation, which is then trapped, could be conceptually adapted. beilstein-journals.org For instance, treatment of 2-(2-vinylphenyl)acetaldehydes with BF3·Et2O leads to an intramolecular Prins reaction, generating a benzyl (B1604629) carbenium ion that is subsequently trapped by an aromatic substrate. beilstein-journals.org
One-Pot Multicomponent Reaction Protocols for Derivative Synthesis
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. jocpr.comorganic-chemistry.org These reactions are particularly valuable for generating libraries of derivatives for drug discovery and materials science. For example, a three-component reaction of 2-aminebenzo[d]thiazoles, sulfonyl azides, and terminal ynones, catalyzed by copper, proceeds through a cascade process involving CuAAC/ring cleavage/cyclization to afford benzothiazolopyrimidine derivatives. nih.gov
Another notable MCR involves the reaction of catechols, benzyl alcohols or benzyl methyl ethers, and ammonium (B1175870) acetate (B1210297) in the presence of an Fe(III) catalyst to produce benzoxazole (B165842) derivatives. nih.govnih.gov Although this example leads to benzoxazoles, the principle of a one-pot coupling of multiple components to form a heterocyclic system is directly applicable to the synthesis of benzothiazole derivatives. Furthermore, one-pot six-component reactions have been developed for the synthesis of complex hybrid molecules containing tetrazole and triazole rings, showcasing the power of MCRs in creating molecular diversity. researchgate.net
| Reaction Type | Components | Product Type | Key Features | Reference |
| Three-Component Reaction | 2-Aminebenzo[d]thiazoles, Sulfonyl Azides, Terminal Ynone | Benzothiazolopyrimidines | CuAAC/ring cleavage/cyclization cascade | nih.gov |
| Multicomponent Coupling | Catechol, Benzyl Alcohol/Ether, Ammonium Acetate | Benzoxazoles | Fe(III) catalyzed, high diversity | nih.govnih.gov |
| Six-Component Reaction | Various | Tetrazole-Triazole Hybrids | High-order MCR for complex scaffolds | researchgate.net |
Implementation of Green Chemistry Principles in Benzothiazolone Synthesis
The integration of green chemistry is a paramount objective in modern synthetic chemistry to minimize environmental impact. In the context of benzothiazolone synthesis, this involves the use of eco-friendly catalysts, alternative reaction media, and atom-economical routes. Researchers have focused on developing cleaner synthetic protocols that avoid harsh conditions and toxic reagents traditionally used for constructing the benzothiazole nucleus. mdpi.comresearchgate.net
One notable green approach involves the use of thiamine (B1217682) hydrochloride (Vitamin B1) as a natural, biodegradable, and efficient catalyst for synthesizing thiazolone derivatives. bohrium.comresearchgate.net This method aligns with green chemistry principles by offering mild reaction conditions, high yields, and simple work-up procedures. bohrium.com Another sustainable strategy is the cyclization of 2-aminothiophenols with carbon dioxide (CO₂), a renewable and non-toxic C1 source, to produce benzothiazolones. mdpi.comnih.gov This process, often facilitated by a catalyst, provides an environmentally benign pathway and suppresses the formation of byproducts. mdpi.com Furthermore, catalyst-free and additive-free methods are being developed, such as the three-component reaction of o-iodoanilines and potassium sulfide (B99878) with dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both a carbon source and a mild oxidant. researchgate.net These advancements represent a significant shift towards more sustainable manufacturing of benzothiazolone compounds. researchgate.netnih.gov
Directed Synthetic Routes for Hydroxylated Benzothiazolone Analogues
The synthesis of hydroxylated benzothiazolones, including the 5-hydroxy isomer, requires precise control over regioselectivity. A common strategy involves the diazotization and subsequent hydrolysis of corresponding aminobenzothiazoles to introduce the hydroxyl group at a specific position on the benzene ring. rsc.org The ratio of nitrous acid to the amine starting material can be critical in determining the final product. rsc.org
Another established route is the condensation of appropriately substituted o-aminothiophenols with carboxylic acids or their derivatives. nih.gov For instance, the reaction of 2-aminothiophenol with 2-hydroxy-aminobenzoic acids in the presence of a condensing agent like polyphosphoric acid (PPA) can yield hydroxylated 2-phenylbenzothiazole derivatives. nih.gov
Strategic Hydroxyl Group Protection and Deprotection Techniques
The hydroxyl group is highly reactive and often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. libretexts.org The choice of a protecting group is crucial; it must be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other parts of themolecule. organic-chemistry.org The protection of hydroxyls is typically achieved by converting them into ethers or esters. highfine.com
Common protecting groups for alcohols and phenols include silyl (B83357) ethers, alkyl ethers, and acetals. highfine.com Silyl ethers are particularly favored due to their ease of formation and removal. highfine.commasterorganicchemistry.com
Table 1: Common Protecting Groups for Hydroxyl Moieties
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
|---|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF), acid | Stable to base, mild acid, oxidation, reduction |
| Methoxymethyl ether | MOM | MOM-Cl, base (e.g., NaH, DIEA) | Acid (e.g., HCl in MeOH) | Stable to base, nucleophiles, some reducing agents |
| Tetrahydropyranyl ether | THP | Dihydropyran, acid catalyst | Acid (e.g., p-TSA in MeOH) | Stable to base, organometallics, reduction |
| Benzyl ether | Bn | Benzyl bromide, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C), strong acid | Stable to base, acid, oxidation, reduction |
This table summarizes common hydroxyl protecting groups and their typical reaction conditions as described in sources libretexts.org, highfine.com, libretexts.org, and masterorganicchemistry.com.
Orthogonal protection strategies, where different protecting groups with non-overlapping removal conditions are used, allow for the selective deprotection of one hydroxyl group in the presence of others, enabling complex, site-specific modifications. organic-chemistry.org
Selective Functionalization of the Hydroxyl Moiety, including Etherification
Once protected, other parts of the 5-hydroxybenzothiazol-2(3H)-one molecule can be modified. Subsequently, or as a direct functionalization step, the hydroxyl group itself can be selectively targeted. Etherification is a common and important transformation, converting the phenolic hydroxyl into an ether linkage. This modification can significantly alter the molecule's physical and biological properties.
Acid-catalyzed etherification represents a viable method for this conversion. For instance, reagents like 1,2-dimethoxyethane (B42094) have been explored as etherification agents for hydroxyl compounds in the presence of an acid catalyst, such as H₃PW₁₂O₄₀, to yield methyl ethers. rsc.org The type and amount of acid catalyst are critical for optimizing the reactivity of the hydroxyl group in these reactions. rsc.org This strategy allows for the introduction of a variety of alkyl or aryl groups onto the 5-position oxygen atom, creating a library of ether derivatives for further study.
Position-Specific Halogenation and Subsequent Cross-Coupling Strategies
Introducing a halogen atom at a specific position on the benzothiazolone scaffold opens up a vast array of synthetic possibilities through cross-coupling reactions. Halogenation can be achieved using various electrophilic halogenating agents, with the position of substitution directed by the existing groups on the aromatic ring.
Following halogenation, the resulting aryl halide is a key intermediate for forming new carbon-carbon or carbon-heteroatom bonds. Palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, are powerful tools for this purpose. For example, benzothiazoles can be synthesized from ortho-halothioureas using Cu(I) and Pd(II) catalysts, highlighting the utility of metal-catalyzed cyclization and coupling strategies in this chemical family. mdpi.com These reactions allow for the introduction of alkyl, alkenyl, alkynyl, aryl, and amino groups, providing a powerful platform for generating structurally diverse derivatives from a halogenated 5-hydroxybenzothiazol-2(3H)-one precursor.
Advanced Alkylation and Acylation Procedures
Alkylation and acylation at the nitrogen and oxygen atoms of 5-hydroxybenzothiazol-2(3H)-one are fundamental strategies for derivatization. N-alkylation or N-acylation at the lactam nitrogen (position 3) and O-alkylation or O-acylation at the 5-hydroxy group can be achieved using various electrophilic reagents.
For instance, acylation can be employed to introduce acylhydrazone functionalities, which have been explored in the synthesis of new benzothiazole-based anticancer agents. nih.gov Such procedures typically involve refluxing a benzothiazole intermediate with an appropriate aldehyde or acid derivative. nih.gov The choice of base and solvent is critical for controlling the site of reaction (N vs. O) when both are available for substitution, often relying on the differential acidity of the N-H and O-H protons and the principles of hard and soft acids and bases (HSAB).
Complex Derivatization Strategies for Structural Diversity
To explore the chemical space around the 5-hydroxybenzothiazol-2(3H)-one core, chemists employ complex derivatization strategies that often involve multi-component reactions or the fusion of additional heterocyclic rings. These advanced methods aim to generate novel molecular architectures with unique properties.
One such strategy involves reacting benzothiazole precursors with other complex molecules to build fused or appended systems. For example, a benzothiazole derivative can be reacted with salicylaldehyde (B1680747) to form a 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one structure, a complex molecule incorporating both benzothiazole and coumarin (B35378) motifs. nih.gov Another approach is the synthesis of hybrid molecules, such as linking the benzothiazole core to other pharmacologically relevant heterocycles like triazoles and thiazolidinones, to create compounds with potentially enhanced biological activity. nih.gov These sophisticated strategies are essential for generating libraries of diverse compounds for screening in drug discovery and materials science applications.
Synthesis of Schiff Bases from Amino-Benzothiazolone Precursors
The synthesis of Schiff bases represents a robust and versatile method for the derivatization of amino-functionalized heterocyclic compounds. The foundational reaction involves the condensation of a primary amine with an aldehyde or ketone, resulting in the formation of an imine or azomethine group. In the context of this compound, the precursor of choice is typically a 2-amino derivative.
The general synthetic route commences with the appropriate 2-aminobenzothiazole, which is reacted with a selected aldehyde or ketone under various conditions. A common approach involves refluxing the reactants in an alcoholic solvent, such as ethanol, often with the addition of a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. researchgate.netscispace.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the Schiff base product often precipitates from the reaction mixture upon cooling and can be isolated by filtration, followed by recrystallization to achieve high purity. scispace.com
Microwave-assisted organic synthesis (MAOS) has also been effectively employed to accelerate the formation of benzothiazole-based Schiff bases. This technique offers several advantages over conventional heating, including significantly reduced reaction times, often leading to higher yields and cleaner reaction profiles. scispace.com
A variety of substituted aromatic and heteroaromatic aldehydes can be utilized in this condensation reaction, allowing for the introduction of a wide range of functionalities onto the benzothiazole scaffold. This chemical diversity is crucial for exploring the structure-activity relationships (SAR) of the resulting Schiff base derivatives. For instance, the reaction of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylaldehyde (B1329479) has been successfully carried out under microwave irradiation to yield the corresponding Schiff base. scispace.com While a direct synthesis from 2-amino-5-hydroxybenzo[d]thiazol-2(3H)-one is not explicitly detailed in the reviewed literature, the established methodologies for related 2-aminobenzothiazoles provide a strong and adaptable framework for such transformations. researchgate.netalayen.edu.iq
Table 1: Examples of Reagents and Conditions for Schiff Base Synthesis with 2-Aminobenzothiazole Derivatives
| 2-Aminobenzothiazole Derivative | Aldehyde/Ketone | Solvent | Catalyst/Conditions | Reference |
| Substituted 2-aminobenzothiazole | Substituted benzaldehydes | Ethanol | Reflux, 12 h | researchgate.net |
| 2-Amino-6-nitrobenzothiazole | 3,5-Diiodosalicylaldehyde | Ethanol | Glacial acetic acid, Microwave (450W, 8-10 min) | scispace.com |
| 6-Bromo-4-fluoro-2-aminobenzothiazole | p-Hydroxy acetophenone (B1666503) derived chalcones | Not specified | Not specified | alayen.edu.iq |
Systematic Modifications of Inter-Scaffold Linker Lengths
One effective strategy for achieving systematic linker modification involves the alkylation of a hydroxyl group on the benzothiazole ring. For instance, a 6-hydroxybenzothiazole-2-carboxylate core can be synthesized and subsequently reacted with a series of alkyl halides of varying chain lengths. nih.gov This Williamson ether synthesis approach allows for the introduction of flexible alkyl or arylalkyl linkers. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.govnih.gov
Researchers have successfully synthesized series of benzothiazole derivatives with spacers of variable lengths (e.g., 2 to 5 carbon atoms) connecting the benzothiazole core to a terminal amine. nih.gov This systematic variation in linker length has been shown to have a significant impact on the biological activity of the resulting compounds, highlighting the importance of optimizing this parameter. nih.gov For example, in a series of benzothiazole-based histamine (B1213489) H3 receptor ligands, compounds with 3- and 5-carbon spacers exhibited higher affinity compared to those with 2- and 4-carbon linkers. nih.gov
Another approach involves the use of bifunctional linkers that can be coupled to both the benzothiazole core and another molecular fragment. For instance, a chloroacetyl group can be attached to the benzothiazole, which can then be reacted with various thiol-containing moieties to introduce linkers of different compositions and lengths. nih.gov
Table 2: Methodologies for Modifying Linker Lengths in Benzothiazole Derivatives
| Starting Material | Reagent(s) | Linker Introduced | Reaction Conditions | Reference |
| 6-Hydroxybenzothiazole-2-carboxylate | Alkyl halides (variable chain length) | O-(CH₂)n- | K₂CO₃, DMF/Acetone | nih.gov |
| Chloroacetylated benzothiazole | Thiol derivatives | -S-CH₂-CO- | K₂CO₃, Acetone, Reflux | nih.gov |
Stereoselective Introduction of Aryl and Alkylamine Substituents
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. The stereoselective synthesis of chiral molecules, which produces a specific enantiomer or diastereomer in excess, is a sophisticated and highly sought-after capability in modern organic chemistry. For derivatives of this compound, the introduction of chiral centers, particularly those bearing aryl and alkylamine substituents, can lead to compounds with enhanced potency and selectivity for their biological targets.
While the literature on the direct stereoselective functionalization of this compound is limited, methodologies developed for other heterocyclic systems can provide valuable insights. The use of chiral catalysts is a cornerstone of asymmetric synthesis. For instance, chiral phosphoric acids have been employed as catalysts in the synthesis of chiral benzothiazoline (B1199338) derivatives. researchgate.net This type of catalysis operates by creating a chiral environment around the reactants, which biases the reaction to proceed through a lower-energy transition state for the formation of one stereoisomer over the other.
Another powerful strategy is the use of biocatalysis, which leverages enzymes to perform highly stereoselective transformations. ucl.ac.uk Monooxygenases and lactonases, for example, have been used for the enantioselective synthesis of chiral sulfur-containing compounds. ucl.ac.uk While not yet applied directly to the target scaffold, the potential for enzymatic resolution or asymmetric synthesis of chiral benzothiazole derivatives is significant.
The stereoselective synthesis of a novel chiral α-tetrazole binaphthylazepine organocatalyst highlights a strategy where a chiral auxiliary is used to direct the stereochemical outcome of a reaction. nih.gov In this case, a chiral binaphthyl moiety guides the stereoselective insertion of another stereocenter. nih.gov Such approaches could potentially be adapted for the stereoselective introduction of substituents onto the benzothiazole framework.
Although specific protocols for the stereoselective introduction of aryl and alkylamine substituents onto the this compound core are not yet well-documented, the principles of asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries provide a clear roadmap for future research in this area. The development of such methodologies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
Table 3: General Strategies for Stereoselective Synthesis Applicable to Benzothiazole Derivatives
| Strategy | Catalyst/Reagent Type | Potential Application | Reference |
| Asymmetric Catalysis | Chiral Phosphoric Acids | Synthesis of chiral benzothiazolines | researchgate.net |
| Biocatalysis | Monooxygenases, Lactonases | Enantioselective synthesis of chiral sulfur-containing compounds | ucl.ac.uk |
| Chiral Auxiliaries | Chiral Binaphthyl Derivatives | Stereoselective insertion of functional groups | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of 5 Hydroxybenzo D Thiazol 2 3h One and Analogues
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for the structural investigation of benzothiazole (B30560) derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the complete assignment of the molecular structure.
High-Resolution 1H NMR and 13C NMR for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of 5-Hydroxybenzo[d]thiazol-2(3H)-one. The chemical shifts of the protons and carbons are highly sensitive to their electronic environment, which is influenced by the heterocyclic core and the substituents.
In the ¹H NMR spectrum of a typical benzothiazole derivative, the aromatic protons of the benzo-fused ring generally appear as multiplets in the range of δ 7.0–8.2 ppm. nih.govunife.it For this compound, the protons on the benzene (B151609) ring (H-4, H-6, and H-7) would exhibit specific splitting patterns and chemical shifts influenced by the hydroxyl and amide functionalities. The N-H proton of the thiazolone ring typically gives a broad singlet at a downfield chemical shift, which is exchangeable with D₂O. nih.gov
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-2) of the thiazolone ring is characteristically found at a downfield chemical shift, often in the range of δ 160–170 ppm. nih.gov The carbons of the benzene ring appear between δ 110 and 155 ppm. The chemical shift of C-5 would be significantly influenced by the attached hydroxyl group, typically shifting it downfield. The other aromatic carbons can be assigned based on their substitution and coupling patterns. nih.gov
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Benzothiazol-2(3H)-ones
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 160 - 170 |
| C3a | - | 125 - 135 |
| C4 | 7.0 - 8.0 | 110 - 125 |
| C5 | - | 145 - 155 (with -OH) |
| C6 | 7.0 - 8.0 | 115 - 130 |
| C7 | 7.0 - 8.0 | 115 - 130 |
| C7a | - | 140 - 150 |
| NH | 10.0 - 12.0 (broad) | - |
| 5-OH | Variable (broad) | - |
Note: These are approximate ranges and can vary based on the solvent and other substituents on the molecule.
Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are often required for the definitive assignment of complex structures. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, such as between H-6 and H-7, and between H-6 and H-4, helping to establish their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique is invaluable for assigning the chemical shifts of protonated carbons in the ¹³C NMR spectrum. For instance, it would link the signals of H-4, H-6, and H-7 to their corresponding carbon atoms C-4, C-6, and C-7.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected from the N-H proton to C-2 and the bridgehead carbons C-3a and C-7a, and from the aromatic protons to neighboring carbons. beilstein-journals.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. In a rigid ring system like benzothiazole, NOESY can help confirm the spatial proximity of certain groups.
Concentration-Dependent NMR Studies for Molecular Aggregation Phenomena
Planar aromatic heterocyclic molecules like this compound have a propensity to self-associate in solution, primarily through intermolecular π-π stacking interactions. This aggregation can be studied using concentration-dependent NMR experiments. researchgate.net
As the concentration of the compound increases, the aromatic protons often exhibit a noticeable upfield shift in their ¹H NMR signals. This is because the magnetic field created by the ring current of a neighboring stacked molecule shields the protons of another molecule. The magnitude of this shift can provide qualitative information about the strength and geometry of the π-stacked aggregates. The observation of such concentration-dependent chemical shift changes can be a clear indicator of molecular aggregation phenomena. researchgate.net
Dynamic NMR Spectroscopy for Tautomeric Equilibria and Conformational Analysis
This compound can exist in different tautomeric forms. The primary equilibrium is the lactam-lactim tautomerism involving the thiazolone ring, where the keto form (amide) is in equilibrium with the enol form (2-hydroxy-benzothiazole). Additionally, the 5-hydroxy group can participate in phenol-keto tautomerism.
Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is a powerful tool for investigating these equilibria. libretexts.org If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each species may be observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals, which eventually coalesce into a single, averaged signal at higher temperatures. mdpi.com Analysis of the line shapes at different temperatures can provide thermodynamic and kinetic parameters for the tautomeric exchange, such as the equilibrium constant and the activation energy of the interconversion. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula with high confidence. For this compound (C₇H₅NO₂S), HRMS provides an accurate mass measurement that can distinguish it from other compounds with the same nominal mass. nih.govnih.govjyoungpharm.org
Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns
Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is used to study the fragmentation pathways of molecules. This information is critical for structural confirmation and for identifying related compounds in complex mixtures. nih.govresearchgate.net
The fragmentation of benzothiazolone derivatives under ESI-MS conditions typically follows predictable pathways. For the protonated molecule [M+H]⁺ of this compound, characteristic fragmentation would likely include:
Loss of Carbon Monoxide (CO): A common fragmentation for lactam-containing structures, leading to the formation of a stable fragment ion.
Ring Cleavage: The thiazole (B1198619) ring can undergo cleavage, leading to fragments corresponding to the benzoyl or thioformyl (B1219250) portions of the molecule.
Retro-Diels-Alder (RDA) reactions: If applicable to the ring system, this can lead to specific neutral losses.
The fragmentation pattern provides a "fingerprint" that is unique to the molecule's structure. researchgate.net Analysis of these patterns helps to confirm the connectivity of the atoms within the molecule. fateallchem.dkekb.eg
Table 2: Plausible ESI-MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 168.0063 | 140.0114 | CO (27.9949) | Ion from loss of carbonyl group |
| 168.0063 | 123.0086 | H₂S + HCN (44.9977) | Ion from cleavage and rearrangement |
| 140.0114 | 112.0165 | CO (27.9949) | Further fragmentation after initial loss |
Note: The m/z values are calculated for the monoisotopic masses.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. core.ac.uk These methods are founded on the principle that molecular bonds and groups of atoms vibrate at characteristic frequencies.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a widely used technique for obtaining the infrared spectrum of a solid or liquid sample with minimal preparation. In the context of this compound, the ATR-FTIR spectrum would reveal characteristic absorption bands corresponding to its specific functional groups.
Key expected vibrational modes for this compound include:
O-H stretching: A broad band is anticipated in the region of 3300-3400 cm⁻¹, characteristic of the hydroxyl group.
N-H stretching: A peak in the range of 3200-3400 cm⁻¹ is expected for the N-H bond within the thiazolone ring.
C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ is indicative of the carbonyl group in the lactam ring.
C=C stretching: Aromatic ring vibrations are expected to appear in the 1450-1600 cm⁻¹ region.
C-O stretching: A band corresponding to the phenolic C-O bond should be observable between 1260 and 1000 cm⁻¹.
C-S stretching: The thiazole sulfur bond typically appears in the fingerprint region, around 750-850 cm⁻¹. researchgate.net
The precise positions and intensities of these bands can provide insights into the electronic environment and potential intermolecular interactions, such as hydrogen bonding, within the solid-state structure. uniroma1.it
| Functional Group | Typical Wavenumber Range (cm⁻¹) |
| O-H Stretch | 3300-3400 |
| N-H Stretch | 3200-3400 |
| C=O Stretch | 1700-1750 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Phenolic) | 1260-1000 |
| C-S Stretch | 750-850 |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
The crystal structure of a this compound derivative would reveal the planarity of the benzothiazole ring system and the orientation of the hydroxyl substituent. Of particular importance is the analysis of intermolecular interactions that dictate the crystal packing. Hydrogen bonds, involving the hydroxyl and amide functional groups, are expected to be the dominant forces. The geometry of these hydrogen bonds (donor-acceptor distances and angles) provides a quantitative measure of their strength and directionality. In analogues containing halogen atoms, the potential for halogen bonding can also be assessed. nih.govmdpi.com
The intricate network of intermolecular interactions leads to the formation of specific supramolecular aggregation patterns. nih.govrsc.org In the case of this compound, hydrogen bonding is likely to result in the formation of chains, sheets, or more complex three-dimensional networks. nih.gov The analysis of these patterns is essential for understanding the material's physical properties, such as solubility and thermal stability. The study of related benzothiazole structures has shown that different combinations of hydrogen bonds (N—H⋯O, N—H⋯N, C—H⋯O) can lead to varied supramolecular assemblies in one, two, and three dimensions. nih.gov
| Interaction Type | Potential Functional Groups Involved | Resulting Supramolecular Motif |
| Hydrogen Bonding | -OH, -NH, C=O | Chains, Dimers, Sheets |
| π-π Stacking | Benzene and Thiazole Rings | Columnar or Herringbone Packing |
| Halogen Bonding | Halogen Substituents | Directional Interactions Influencing Packing |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Property Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. This technique provides valuable information about the conjugated systems and photophysical properties of compounds like this compound. nih.govmdpi.com
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring systems. mdpi.com The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of auxochromic groups like the hydroxyl substituent.
For benzothiazole derivatives, typical absorption maxima are observed in the range of 270-310 nm. mdpi.com The solvent environment can also influence the λmax values, with polar solvents often causing a shift in the absorption bands. The molar absorptivity (ε) at λmax is a measure of the probability of the electronic transition. The photophysical properties of related thiazolo[5,4-d]thiazole (B1587360) derivatives have been shown to be a function of their crystal packing, highlighting the importance of solid-state structure on electronic behavior. nih.gov
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π→π | 200-400 | Benzothiazole Ring System |
| n→π | >300 | Carbonyl and Thiazole Groups |
Computational Chemistry and in Silico Modeling of 5 Hydroxybenzo D Thiazol 2 3h One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a standard method for studying the electronic properties of benzothiazole (B30560) derivatives due to its balance of computational cost and accuracy. scirp.orgresearchgate.netinpressco.com Calculations are often performed using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve reliable results for geometry and electronic structure. mdpi.comresearchgate.net
Geometrical Optimization and Vibrational Frequency Predictions
Geometrical optimization is the foundational step in computational analysis, seeking the minimum energy conformation of a molecule. For benzothiazole derivatives, DFT calculations provide key parameters like bond lengths, bond angles, and dihedral angles. Studies on related compounds, such as 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT), have shown that optimized geometries calculated via the B3LYP/6-311++G(**) method are in good agreement with experimental X-ray diffraction data. nih.gov The planarity of the benzothiazole ring system is a critical feature, influencing electronic conjugation and intermolecular interactions.
Vibrational frequency analysis, performed on the optimized geometry, serves two purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it allows for the assignment of bands in experimental infrared (IR) and Raman spectra. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Representative Benzothiazole Derivative Note: Data is representative of typical benzothiazole structures as specific experimental or calculated values for 5-Hydroxybenzo[d]thiazol-2(3H)-one are not available in the cited literature. Parameters are based on general findings for benzothiazole derivatives.
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-S | 1.76 - 1.78 | |
| C-N | 1.38 - 1.40 | |
| C=O | ~1.21 | |
| C-S-C | ~89 - 91 | |
| C-N-C | ~110 - 112 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Distribution
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. youtube.comnih.gov The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability, with a smaller gap suggesting higher reactivity and polarizability. mdpi.comnih.gov
In studies of benzothiazole derivatives, the HOMO is typically distributed over the electron-rich benzene (B151609) ring and the sulfur atom, while the LUMO is often localized on the thiazole (B1198619) ring or electron-withdrawing substituents. mdpi.comnih.gov The introduction of a hydroxyl group (-OH) is expected to raise the HOMO energy, making the molecule a better electron donor. DFT calculations on various substituted benzothiazoles show that the energy gap can be tuned by changing substituents. mdpi.comnih.gov For instance, one study found that a benzothiazole derivative with a CF3 group had a ΔE of 4.46 eV, indicating high reactivity, while an unsubstituted analog had a higher, more stable ΔE. mdpi.com
Table 2: Representative Frontier Orbital Energies for Benzothiazole Analogs
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 2-OH-Benzothiazole | -0.2223 | -0.0165 | 0.2058 | scirp.org |
| Benzothiazole Derivative with -CF3 | -5.98 | -1.53 | 4.46 | mdpi.com |
| Unsubstituted Benzothiazole Derivative | -6.14 | -1.42 | 4.72 | mdpi.com |
Charge distribution analysis, often performed using Mulliken or Natural Bond Orbital (NBO) methods, reveals the partial atomic charges, providing insight into the molecule's polarity and electrostatic interactions. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. scirp.orgscirp.org In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to electron-rich areas that are attractive to electrophiles, such as the oxygen and nitrogen atoms. scirp.orgresearchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. scirp.org For hydroxybenzothiazoles, the most negative potential is expected to be localized on the carbonyl oxygen and the nitrogen atom of the thiazole ring, identifying them as primary sites for electrophilic attack and hydrogen bonding. scirp.orgscirp.org
Prediction of Nonlinear Optical (NLO) Properties
Organic molecules with donor-π-acceptor architectures, like many benzothiazole derivatives, are of interest for their potential nonlinear optical (NLO) properties, which are important for applications in photonics and optoelectronics. cas.cz Computational methods can predict NLO behavior by calculating the molecular hyperpolarizability (β). mdpi.com Studies have shown that benzothiazole systems can exhibit significant NLO responses. researchgate.netnih.gov For the parent compound 2(3H)-benzothiazolone, the hyperpolarizability value was calculated to be 505.4 Hartree. mdpi.com The introduction of strong donor groups (like -OH) and extending the conjugated system are strategies known to enhance the hyperpolarizability. cas.cz
Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Interactions and Conformational Landscapes
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, which is essential for understanding how a ligand interacts with a biological target like a protein. researchgate.netbiointerfaceresearch.com
Dynamic Analysis of Binding Conformations and Stability at Receptor Sites
MD simulations are particularly powerful when combined with molecular docking. This approach has been used to study how benzothiazole derivatives bind to and inhibit enzymes. A notable example is the investigation of 6-hydroxybenzothiazole-2-carboxamide derivatives as inhibitors of Monoamine Oxidase B (MAO-B), a key target in neurodegenerative diseases. nih.govresearchgate.netnih.gov
In these studies, the ligand is first "docked" into the active site of the protein to predict its most likely binding pose. nih.gov Then, an MD simulation is run for a period, often nanoseconds, to observe the stability of the protein-ligand complex in a simulated aqueous environment. nih.govnih.gov Key analyses include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low-fluctuation RMSD value (e.g., between 1.0 and 2.0 Å) indicates that the ligand remains securely bound in a stable conformation within the active site. nih.govresearchgate.net
Hydrogen Bond Analysis: The simulation tracks the formation and breaking of hydrogen bonds between the ligand and amino acid residues in the active site, which are critical for binding affinity.
Binding Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. nih.gov
For the 6-hydroxybenzothiazole-2-carboxamide inhibitors of MAO-B, MD simulations confirmed that the compounds form stable complexes, with key interactions involving Van der Waals forces and electrostatic interactions with specific amino acid residues in the binding pocket. nih.govresearchgate.net Such in silico analyses are vital for rationalizing the inhibitory activity and guiding the design of more potent and selective inhibitors. biointerfaceresearch.comnih.gov
Molecular Docking Studies for Receptor Binding Affinity and Ligand-Target Recognition
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fums.ac.ir This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand, such as this compound, with a specific protein target. fums.ac.ir By simulating the ligand-receptor interactions at the molecular level, docking studies provide critical insights into the structural basis of inhibitory activity, guiding the rational design of more potent and selective therapeutic agents. The binding affinity, often expressed as a docking score or binding free energy, quantifies the strength of the interaction, with lower energy values typically indicating a more stable complex and higher predicted activity. wjarr.com
In silico molecular docking studies are routinely employed to estimate the binding affinity of benzothiazole derivatives with various biological targets. These studies yield binding scores, typically in kcal/mol, which serve as a proxy for the binding free energy (ΔG) of the ligand-receptor complex. A more negative binding score suggests a stronger and more stable interaction. wjarr.com For instance, docking studies of benzothiazole derivatives against targets like GABA-aminotransferase have shown excellent mol dock scores, ranging from -104.23 to -121.56, which are significantly better than standard drugs like phenytoin (B1677684) (-73.63). mdpi.com Similarly, in studies targeting C-Kit kinase, benzo[a]phenazin-5-ol derivatives, which share structural similarities, demonstrated favorable binding free energies from -9.3 to -10.6 kcal/mol. wjarr.com
Beyond a simple docking score, these computational models can be used to predict the inhibition constant (Kᵢ). The Kᵢ value is a measure of a compound's inhibitory potency and is inversely related to the binding affinity. It can be calculated from the binding free energy (ΔG) using the formula ΔG = RTln(Kᵢ), where R is the gas constant and T is the temperature. biointerfaceresearch.com This allows for a more direct comparison with experimental data. For example, a workflow using the YASARA plugin FoldX can calculate ΔG from the coordinates of a protein-inhibitor complex, which is then used to derive the theoretical Kᵢ value. biointerfaceresearch.com While specific Kᵢ values for this compound are not broadly published, docking studies on related benzothiazole-thiazole hybrids targeting the p56lck enzyme have been performed to understand their binding patterns and inhibitory potential. nih.gov
The following table showcases representative binding scores for various benzothiazole derivatives against different biological targets, illustrating the application of this predictive method.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |
| Benzothiazole Derivatives | GABA-aminotransferase (1OHV) | -104.23 to -121.56 | mdpi.com |
| Benzothiazole Derivatives | E. coli Dihydroorotase | - | nih.gov |
| N-(benzo[d]thiazol-2-yl) derivatives | Tubulin (3VRA) | -7.3 | nih.gov |
| Benzo[a]phenazin-5-ol Derivatives | C-Kit Kinase (1t46) | -9.3 to -10.6 | wjarr.com |
| 5-(substituted benzylidene) Thiazolidine-2,4-diones | Protein Tyrosine Phosphatase 1B (PTP1B) | - | mdpi.com |
Note: Specific docking scores are highly dependent on the software, scoring function, and specific derivative being studied. The table provides a range or representative value where available.
A crucial output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues within the target's binding site. These non-covalent interactions are the foundation of molecular recognition and binding affinity.
Hydrogen Bonding: Hydrogen bonds are critical for the specificity and stability of ligand-receptor complexes. In studies of benzothiazole derivatives, hydrogen bonds are frequently observed between the heterocyclic core or its substituents and key residues in the active site. For example, molecular docking of benzothiazole derivatives with E. coli dihydroorotase revealed the formation of hydrogen bonds with active site residues LEU222 or ASN44. nih.gov Similarly, docking of 6-hydroxybenzothiazole-2-carboxamide derivatives into the monoamine oxidase B (MAO-B) active site showed key hydrogen bond interactions that stabilize the complex. researchgate.net The hydroxyl group of the this compound core is a potent hydrogen bond donor, while the carbonyl oxygen and thiazole nitrogen can act as acceptors, facilitating anchoring within the protein's active site.
π-π Stacking: The aromatic benzene ring fused to the thiazole core in this compound makes it a prime candidate for π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). nih.govnih.gov These interactions, where the electron-rich π-orbitals of the aromatic rings overlap, contribute significantly to binding energy. nih.govnih.gov The strength of these interactions can be influenced by substituents on the ring system. nih.gov In some crystal structures, centroid-centroid separations between interacting aromatic rings are observed to be between 3.4 and 3.5 Å. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key structural, physicochemical, and electronic properties (molecular descriptors) that govern activity, QSAR models can predict the potency of novel, untested compounds, thereby guiding the design of more effective molecules and prioritizing synthetic efforts. mdpi.com
The core of QSAR modeling is the development of a robust statistical model. This is typically achieved using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning methods. nih.govyoutube.com A series of benzothiazole derivatives with known biological activities (e.g., IC₅₀ values) is used as a training set. nih.gov For these compounds, a wide range of molecular descriptors are calculated. The statistical method then generates an equation that best describes the relationship between a subset of these descriptors and the observed activity.
The validity and predictive power of the resulting QSAR model are assessed using several statistical metrics:
Correlation Coefficient (R²): Measures the goodness of fit for the training set. A value closer to 1.0 indicates a better fit. For a QSAR model of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives, an R² of 0.887 was reported. mdpi.com
Cross-validated Correlation Coefficient (q² or Q²): Assesses the internal predictive ability of the model, often through a leave-one-out (LOO) procedure. A q² > 0.5 is generally considered indicative of a good model. researchgate.net A 3D-QSAR model for 6-hydroxybenzothiazole-2-carboxamide derivatives yielded a q² of 0.569. researchgate.net
External Validation (R²_ext): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. This is a crucial test of the model's generalizability.
F-statistic and Standard Error of Estimate (SEE): These metrics further characterize the statistical significance and precision of the regression model. researchgate.net
The following table presents statistical validation parameters from various QSAR studies on benzothiazole and related heterocyclic derivatives, demonstrating the robustness of these predictive models.
| Compound Series | QSAR Model Type | q² (LOO) | R² | R²_ext | F-value | SEE | Reference |
| 6-Hydroxybenzothiazole-2-carboxamides | 3D-QSAR (COMSIA) | 0.569 | 0.915 | 0.638 | 52.714 | 0.109 | researchgate.net |
| 5-benzyl-4-thiazolinone derivatives | 2D-QSAR (GFA-ANN) | 0.875 | 0.875 | - | - | - | researchgate.net |
| Benzothiazole derivatives | PLS | Q²Loo reported | R²=0.67-0.80 | - | Significant | - | nih.gov |
| 5-(benzylidene) thiazolidine-2,4-diones | 2D-QSAR (MLR) | - | 0.887 | - | High | 0.1 | mdpi.com |
| Arylamines for PLpro | PLS | 0.770 | 0.832 | 0.721 | - | - | youtube.com |
Matched Molecular Pair Analysis (MMPA) is a powerful cheminformatics tool for systematically analyzing structure-activity relationships (SAR). nih.gov The method identifies pairs of compounds that differ only by a single, well-defined structural transformation, such as the substitution of a hydrogen atom with a chlorine atom or a methyl group with a hydroxyl group. nih.gov By analyzing the change in biological activity across a large number of such pairs, medicinal chemists can quantify the effect of specific structural modifications.
This approach provides intuitive and actionable rules for lead optimization. For example, if the transformation of a hydroxyl group to a methoxy (B1213986) group consistently leads to an increase in potency across various benzothiazole scaffolds, this suggests a favorable interaction for the methoxy group, perhaps by entering a hydrophobic pocket or preventing unfavorable hydrogen bonding. MMPA helps to move beyond anecdotal evidence to data-driven design hypotheses. While assuming that the effect of a substitution is generally additive and independent of the surrounding molecular context is a limitation, the technique is highly valued for its ability to extract actionable SAR knowledge from large datasets. nih.gov
The success of any QSAR model hinges on the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as:
1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D structure, including topological indices, connectivity indices, and counts of structural features (e.g., number of hydrogen bond donors/acceptors). mdpi.com
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and spatial (3D-QSAR) fields like steric and electrostatic potentials. nih.gov
Physicochemical Descriptors: Properties like the octanol-water partition coefficient (LogP), molar refractivity (MR), and polar surface area (PSA). researchgate.net
In QSAR studies on benzothiazole derivatives, a wide array of descriptors has been found to be important. For instance, studies have identified descriptors related to polarizability and van der Waals volumes (e.g., BCUT descriptors like BELp1 and BEHv6) as being influential on the cytotoxic activity of these compounds. nih.gov Other impactful descriptors include those from the autocorrelation family (e.g., AATSC4c) and geometrical descriptors. mdpi.com
To handle the complexity and large number of available descriptors, machine learning algorithms are increasingly used alongside traditional statistical methods. Artificial Neural Networks (ANN), for example, are capable of modeling complex, non-linear relationships between descriptors and activity that may be missed by linear methods like MLR. nih.govresearchgate.net These advanced algorithms can improve the predictive power of QSAR models, leading to more accurate and reliable tools for designing novel compounds based on the this compound scaffold. researchgate.net
Preclinical Biological Investigations and Mechanisms of Action of 5 Hydroxybenzo D Thiazol 2 3h One Derivatives
Antimicrobial Activity Studies
The antimicrobial properties of 5-Hydroxybenzo[d]thiazol-2(3H)-one and its related benzothiazole (B30560) derivatives have been a primary focus of research. These compounds have demonstrated promising activity against a wide range of pathogens, including bacteria, fungi, and viruses.
Antibacterial Efficacy in In Vitro and In Vivo Models
Derivatives of benzothiazole have shown significant antibacterial effects against various bacterial species. For instance, certain pyridine-substituted benzothiazoles are effective against C. pneumonia, E. faecalis, and S. aureus. nih.gov Similarly, benzamide-linked benzothiazole conjugates have demonstrated notable antibacterial activity with low minimum inhibitory concentration (MIC) values. nih.gov
A notable area of investigation has been the activity of these derivatives against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One particular benzothiazolthiazolidine derivative, 11726172, has exhibited potent antitubercular activity both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov Importantly, this compound is also effective against non-replicating, dormant forms of Mtb, which are a major challenge in tuberculosis treatment. nih.gov Further studies have shown that some benzothiazole derivatives are active against multidrug-resistant (MDR) strains of Mtb. nih.gov
| Derivative Type | Target Organism(s) | Key Findings |
| Pyridine-substituted benzothiazoles | C. pneumonia, E. faecalis, S. aureus | Effective antibacterial activity. nih.gov |
| Benzamide-linked benzothiazole conjugates | Various bacteria | Significant antibacterial activity with low MIC values. nih.gov |
| Benzothiazolthiazolidine derivative (11726172) | Mycobacterium tuberculosis (replicating and non-replicating) | Potent antitubercular activity in vitro and in vivo. nih.gov |
| Nitro-benzothiazinone congeners | Drug-susceptible and drug-resistant M. tuberculosis | Potent anti-TB activity with a high selectivity index. rsc.org |
Elucidation of Specific Enzymatic Targets
The antibacterial mechanism of many benzothiazole derivatives involves the inhibition of crucial bacterial enzymes. One of the most significant targets is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. nih.gov Several potent nitrobenzothiazinone-based inhibitors, which share a structural resemblance to benzothiazole derivatives, have been shown to covalently bind to and inhibit DprE1. rsc.org In silico docking studies have revealed that these inhibitors form polar interactions within the active site of the DprE1 protein. rsc.org
Another key enzymatic target is D-alanine-D-alanine ligase (Ddl), which is vital for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.gov Ddl catalyzes the formation of the D-alanyl-D-alanine dipeptide, a crucial building block for peptidoglycan. nih.gov Inhibition of this enzyme weakens the cell wall, leading to cell death. nih.gov Certain 1-(2-hydroxybenzoyl)-thiosemicarbazides, which can be considered related structures to hydroxyphenyl-thiazole derivatives, have been identified as potent inhibitors of Ddl. nih.gov The hydroxyl group at the 2-position of the benzoyl ring has been found to be essential for this enzymatic inhibition. nih.gov
Analysis of Bactericidal versus Bacteriostatic Mechanisms
The mode of action of antibiotics can be either bactericidal, meaning they kill the bacteria, or bacteriostatic, meaning they inhibit bacterial growth. nih.gov This distinction is crucial for determining the clinical application of an antimicrobial agent. nih.gov
Time-kill kinetic studies have been employed to differentiate between these mechanisms for benzothiazole derivatives. For example, certain nitro-benzothiazinone congeners have been shown to be bactericidal, completely eliminating M. tuberculosis bacilli within 7 days at concentrations ten times their MIC. rsc.org Similarly, a potent Ddl inhibitor, 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide, was also found to act through a bactericidal mechanism. nih.gov
Antifungal Efficacy against Pathogenic Strains
In addition to their antibacterial properties, benzothiazole derivatives have also demonstrated significant antifungal activity. A series of newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for their in vitro antifungal activity against Aspergillus niger. nih.gov Several of these compounds showed notable antifungal effects at various concentrations. nih.gov
Further research into 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives revealed their potential as antifungal agents against pathogenic strains like Aspergillus fumigatus and Candida albicans. nih.gov The introduction of different substituents on the thiazole (B1198619) ring was found to influence the antifungal activity.
| Derivative Class | Pathogenic Fungi | Key Findings |
| 1,3-thiazole and benzo[d]thiazole derivatives | Aspergillus niger | Notable in vitro antifungal activity. nih.gov |
| 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides | Aspergillus fumigatus, Candida albicans | Potential as antifungal agents. nih.gov |
| 3-indolyl-3-hydroxy oxindole (B195798) derivatives | Plant pathogenic fungi | Remarkable and broad-spectrum antifungal activities. nih.gov |
Antiviral Spectrum and Potency
The antiviral potential of compounds related to the this compound scaffold has been explored against a range of viruses. While direct studies on this specific compound are limited, research on related heterocyclic structures provides insights into their potential antiviral activity. For instance, isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses by targeting the viral polymerase activity. nih.gov
The emergence of new viral threats like SARS-CoV-2 has spurred research into broad-spectrum antiviral agents. nih.gov Natural products and their derivatives are being investigated as a source of novel antiviral compounds. nih.gov Some studies have focused on the potential of various heterocyclic compounds to inhibit key viral enzymes of SARS-CoV-2, such as the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). mdpi.com While specific data on this compound derivatives against these viruses is not extensively available, the general antiviral activity of related heterocyclic systems suggests a potential avenue for future research.
Anticancer and Antiproliferative Investigations
Benzothiazole derivatives have emerged as a significant class of compounds with promising anticancer and antiproliferative properties. Their mechanism of action often involves targeting various cellular pathways and processes that are dysregulated in cancer cells.
A wide array of benzothiazole derivatives have been synthesized and evaluated for their cytotoxicity against numerous cancer cell lines. For example, certain N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzenesulfonodithioamide derivatives have shown antiproliferative activity against human prostate (DU-145) and liver (HepG2) cancer cell lines. nih.gov The presence of chloro and dichloro phenyl groups was found to be important for their anticancer potential. nih.gov
Other derivatives, such as those incorporating a pyridine (B92270) moiety, have demonstrated remarkable cytotoxic activity against colorectal (HCT-116), breast (MCF-7), and hepatocellular (HUH-7) cancer cell lines, with GI50 values in the low micromolar range. nih.gov These compounds were shown to induce apoptosis and cause cell cycle arrest at the subG1 phase. nih.gov
Furthermore, substituted thioxothiazolidine acetamide (B32628) benzothiazole derivatives have been identified as effective anticancer agents against HeLa (cervical cancer) cells. nih.gov The introduction of a pyrazole (B372694) moiety into the benzothiazole scaffold has also been shown to significantly enhance antitumor activity against a broad panel of sixty tumor cell lines. nih.gov
| Derivative Class | Cancer Cell Line(s) | Key Findings |
| N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzenesulfonodithioamides | DU-145 (prostate), HepG2 (liver) | Antiproliferative activity, enhanced by chloro and dichloro phenyl groups. nih.gov |
| Pyridine-containing piperazine (B1678402) benzothiazoles | HCT-116 (colorectal), MCF-7 (breast), HUH-7 (hepatocellular) | Remarkable cytotoxic activity, induces apoptosis and cell cycle arrest. nih.gov |
| Substituted thioxothiazolidine acetamide benzothiazoles | HeLa (cervical) | Effective anticancer activity. nih.gov |
| Pyrazole-containing benzothiazoles | 60-cell line panel | Significant enhancement of antitumor activity. nih.gov |
| 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thiones | 60-cell line panel | Broad-spectrum and promising activity against all cancer cell lines. nih.gov |
In Vitro Cytotoxicity Profiling across Various Cancer Cell Lines
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. These compounds have been the focus of research aiming to develop new and effective anticancer agents.
One area of investigation involves chimeric thiazole–androstenone derivatives, which have shown potent growth suppression of melanoma cells in vitro. nih.gov Some of these compounds exhibited 50% growth inhibition (GI₅₀) values as low as 1.32 µM. nih.gov Notably, these derivatives were found to be more toxic to melanoma cells than the commonly used anti-melanoma drug, dacarbazine. nih.gov
Another class of related compounds, 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, has also been identified as having potent anti-proliferative activity against a wide array of tumor cell lines. nih.gov One particular compound from this series demonstrated selective inhibition of the human B-cell lymphoma cell line (BJAB) while showing no observed effects on normal human cells. nih.gov
Furthermore, riluzole (B1680632) alkyl derivatives have been synthesized and assessed for their anti-proliferative activities against HeLa, HepG2, SP2/0, and MCF-7 cancer cell lines. Many of these derivatives displayed potent cytotoxic effects against these cell lines. researchgate.net
The cytotoxic properties of new 1,2,3-triazole-benzothiazole molecular conjugates have also been evaluated against A549, T47-D, and HCT-116 human cancer cell lines. The breast cancer cell line T47D showed promising results with IC₅₀ values of 13, 17, and 19 μM for three of the synthesized molecules. nih.gov
A novel benzothiazole derivative, PB11, has been shown to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, with IC₅₀ values below 50 nM. nih.gov
The table below summarizes the cytotoxic activity of various this compound derivatives and related compounds across different cancer cell lines.
| Derivative Class | Cell Line(s) | Activity | Reference |
| Chimeric thiazole–androstenone derivatives | Melanoma cells | GI₅₀ as low as 1.32 µM | nih.gov |
| 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | BJAB (B-cell lymphoma) | Selective inhibition | nih.gov |
| Riluzole alkyl derivatives | HeLa, HepG2, SP2/0, MCF-7 | Potent cytotoxic effects | researchgate.net |
| 1,2,3-triazole-benzothiazole conjugates | T47D (breast cancer) | IC₅₀ values of 13, 17, 19 µM | nih.gov |
| PB11 (benzothiazole derivative) | U87 (glioblastoma), HeLa (cervix cancer) | IC₅₀ < 50 nM | nih.gov |
Assessment of Anti-Tumorigenic Effects in Preclinical In Vivo Models
While extensive in vitro studies have been conducted, the assessment of anti-tumorigenic effects of this compound derivatives in preclinical in vivo models is an area of ongoing research. One study reported the discovery of 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, a potent gyrase inhibitor with excellent in vitro and in vivo activities demonstrated in murine dermal and thigh infection models against Gram-positive bacteria. nih.gov This highlights the potential for benzothiazole scaffolds to be effective in in vivo settings, although more specific research on the anti-tumorigenic effects of this compound derivatives in animal cancer models is needed to fully establish their therapeutic potential.
Mechanisms of Action: Modulation of Cellular Processes
The anticancer activity of this compound derivatives is attributed to their ability to modulate key cellular processes, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest: Certain 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have been shown to cause cell cycle arrest at the G0/G1 interphase in various cancer cell lines. nih.gov Similarly, 5-hydroxybenzothiophene derivatives, which share a related structural core, have been found to induce G2/M cell cycle arrest in U87MG glioblastoma cells. nih.gov
Apoptosis Induction: A significant mechanism by which these derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. For instance, the novel benzothiazole derivative PB11 induces classic apoptotic symptoms such as DNA fragmentation and nuclear condensation in U87 and HeLa cells. nih.gov This is further supported by the increased activity of caspase-3 and -9, key executioner enzymes in the apoptotic cascade. nih.gov
Chimeric thiazole–androstenone derivatives have been shown to induce both caspase-independent and caspase-mediated apoptosis in melanoma cells. nih.gov The caspase-independent pathway involves the translocation of endonuclease G (EndoG) to the nucleus, while the caspase-mediated pathway involves caspase-activated DNase (CAD). nih.gov Furthermore, these compounds have been observed to induce oxidative injury in melanoma cells, contributing to their apoptotic effects. nih.gov
The table below outlines the observed effects of different derivatives on cellular processes.
| Derivative Class | Cellular Process | Observed Effect | Reference |
| 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Cell Cycle | Arrest at G0/G1 interphase | nih.gov |
| 5-hydroxybenzothiophene derivatives | Cell Cycle | G2/M arrest in U87MG cells | nih.gov |
| PB11 (benzothiazole derivative) | Apoptosis | DNA fragmentation, nuclear condensation, increased caspase-3 and -9 activity | nih.gov |
| Chimeric thiazole–androstenone derivatives | Apoptosis | Caspase-independent (EndoG) and caspase-mediated (CAD) pathways, oxidative injury | nih.gov |
Identification of Specific Molecular Targets and Signaling Pathways
The anticancer effects of this compound derivatives are rooted in their interaction with specific molecular targets and the subsequent modulation of critical signaling pathways.
PI3K-Akt Pathway: The phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that is frequently overactive in many cancers, promoting cell survival and proliferation. nih.gov The novel benzothiazole derivative PB11 has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway. nih.gov Western blot analysis revealed that PB11 treatment leads to a downregulation of PI3K and AKT levels. nih.gov
DNA Gyrase: Some benzothiazole scaffold-based compounds have been developed as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov While primarily an antibacterial target, the inhibition of related topoisomerase enzymes in cancer cells is a valid therapeutic strategy. The discovery of potent benzothiazole-based DNA gyrase inhibitors suggests that this scaffold can be tailored to interact with nucleotide-binding sites in enzymes, a feature that can be exploited for developing anticancer agents. nih.gov
Other Kinases: Research into related heterocyclic compounds has revealed a broader kinase inhibitory profile. For example, 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors, showing potent inhibition against kinases such as Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A. nih.gov Haspin, in particular, is an attractive cancer target due to its central role in chromosome segregation and cellular proliferation. nih.gov
The table below details the identified molecular targets and pathways affected by these derivatives.
| Derivative Class | Molecular Target/Pathway | Effect | Reference |
| PB11 (benzothiazole derivative) | PI3K/AKT Pathway | Suppression | nih.gov |
| Benzothiazole scaffold-based compounds | DNA Gyrase | Inhibition | nih.gov |
| 5-hydroxybenzothiophene derivatives | Multi-kinases (Clk4, DRAK1, haspin, etc.) | Inhibition | nih.gov |
Antioxidant Properties and Oxidative Stress Modulation
In addition to their anticancer activities, derivatives of this compound and related phenolic compounds exhibit significant antioxidant properties, which can play a role in mitigating cellular damage caused by oxidative stress.
Reactive Oxygen Species (ROS) Scavenging Capacity
Phenolic acids and their derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative damage. nih.gov Thiazole hydrazone derivatives, for instance, demonstrate radical-scavenging activity which is attributed to the presence of N-H active groups in the hydrazone moiety that can donate hydrogen atoms to neutralize free radicals. nih.gov
In the context of neuroprotection, certain 1,5-benzodiazepin-2(3H)-one derivatives have shown a significant reduction of intracellular Reactive Oxygen Species (ROS) and superoxide (B77818) levels. nih.gov This ROS scavenging ability is a key aspect of their neuroprotective effects against oxidative stress-induced cell damage. nih.gov
Evaluation via Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is a common method used to assess the antioxidant potential of compounds. A study on 1,5-benzodiazepin-2(3H)-ones utilized the FRAP assay, among others, to evaluate their antioxidant properties. nih.gov This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing an indication of its total antioxidant capacity. The positive results from such assays confirm the antioxidant potential of the core chemical structure. nih.gov
Cellular Protection against Oxidative Stress-Induced Damage
Derivatives of the benzothiazole scaffold, to which this compound belongs, have demonstrated notable antioxidant properties and the ability to protect cells from oxidative damage. Oxidative stress is implicated in the pathogenesis of numerous diseases, making antioxidant capacity a significant area of therapeutic research. nih.govnih.gov
Phenolic thiazoles, in particular, have been synthesized and evaluated for their antioxidant and antiradical activities. nih.gov These compounds have shown efficacy in scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and in reducing ferric ions. nih.gov The antioxidant mechanism is often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS).
In one study, an aminothiazole derivative was shown to protect pBR322 DNA and red blood cell membranes from damage induced by hydrogen peroxide (H2O2). researchgate.net This protective effect underscores the potential of thiazole-containing compounds to mitigate the harmful effects of oxidative stress at a cellular level. researchgate.net Furthermore, some benzothiazole derivatives have been investigated for their ability to protect against skin damage through their antioxidant and photoprotective properties. kuleuven.be
While direct studies on this compound derivatives are limited in this specific context, the broader class of phenolic and aminothiazoles shows significant promise in cellular protection against oxidative stress.
Anti-inflammatory and Analgesic Effects
A number of preclinical studies have established the anti-inflammatory and analgesic potential of benzothiazole derivatives. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain signaling. nih.govpreprints.org
In one study, newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov Several of these compounds exhibited significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov For instance, compounds 17c and 17i showed a high percentage of edema inhibition at various time points. nih.gov The analgesic effects were also noteworthy, with some derivatives demonstrating comparable efficacy to the well-known anti-inflammatory drug, celecoxib. nih.gov
Another investigation into benzo[d]thiazol-2-amine derivatives also reported promising anti-inflammatory and analgesic responses. preprints.org The study suggested that these effects were linked to the inhibition of COX-1 and COX-2 enzymes. preprints.org Structure-activity relationship (SAR) analyses have indicated that the nature and position of substituents on the benzothiazole ring system play a crucial role in modulating these activities. nih.govpreprints.org
| Compound | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (ED50 in µM/kg) |
| 17c | 72% (1h), 76% (2h), 80% (3h) nih.gov | 96 (0.5h), 102 (1h), 89 (2h) nih.gov |
| 17i | 64% (1h), 73% (2h), 78% (3h) nih.gov | 84 (0.5h), 72 (1h), 69 (2h) nih.gov |
| 17g | Not Reported | 127 (0.5h), 134 (1h), 156 (2h) nih.gov |
| G10 | 67.88% (at 120 min) preprints.org | Not Reported |
| G11 | Not Reported | Showed highest analgesic response in its series preprints.org |
| Celecoxib (Reference) | Not Reported | 156 (0.5h), 72 (1h), 70 (2h) nih.gov |
Neuroprotective and Central Nervous System (CNS) Activities
The benzothiazole scaffold has been a foundation for the development of agents targeting various CNS disorders, including neurodegenerative diseases.
The multifactorial nature of Alzheimer's disease (AD) has led to the development of multi-target-directed ligands (MTDLs), and benzothiazole derivatives have emerged as a promising class of such agents. nih.govresearchgate.net A key strategy in AD therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov
Several studies have reported on thiazole and benzothiazole derivatives as potent AChE inhibitors. nih.goveuropeanreview.org For example, a series of thiazole-based compounds produced potent AChE inhibition with IC50 values in the nanomolar range. nih.gov In another study, a benzothiazole derivative, compound 3s , was identified as a promising MTDL, exhibiting inhibitory activity against AChE, butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). researchgate.net
Beyond cholinesterase inhibition, some benzothiazole derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of AD. nih.gov The complexation of a hydroxyphenyl group with a benzothiazole core has been shown to yield molecules with both amyloid-binding and metal-chelating properties, which could be beneficial in targeting amyloidogenesis. nih.gov
| Compound | Target | Activity (IC50 or Ki) |
| Compound 10 | AChE | IC50: 103.24 nM nih.gov |
| Compound 16 | AChE | IC50: 108.94 nM nih.gov |
| Compound 3s | AChE | IC50: 6.7 µM researchgate.net |
| BuChE | IC50: 2.35 µM researchgate.net | |
| MAO-B | IC50: 1.6 µM researchgate.net | |
| Histamine (B1213489) H3 Receptor | Ki: 0.036 µM researchgate.net | |
| Donepezil (Reference) | AChE | - |
The neuroprotective potential of benzothiazole derivatives extends to Parkinson's disease (PD). One area of investigation is the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine, as a strategy to alleviate dopaminergic neuron loss.
A study on 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-one, a related heterocyclic system, identified a potent and selective SIRT2 inhibitor that showed neuroprotective effects in an in vitro model of Parkinson's disease. nih.gov While not a direct derivative of this compound, this highlights the potential for related scaffolds in PD research. More directly, benzimidazole (B57391) derivatives have been developed as selective and reversible MAO-B inhibitors for PD treatment. nih.gov
Sigma receptors, particularly the σ1 subtype, are involved in a variety of cellular functions and are considered a target for therapeutic intervention in CNS disorders. Research on benzo[d]oxazol-2(3H)-one derivatives, which are structurally very similar to benzo[d]thiazol-2(3H)-ones, has demonstrated their potential as high-affinity and selective ligands for the σ1 receptor. researchgate.netnih.gov
In a study of N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives, the position and nature of the substituent on the benzyl (B1604629) ring were found to significantly influence binding affinity and selectivity for σ1 over σ2 receptors. nih.gov A chloro-substituted compound, in particular, displayed a very high affinity for the σ1 receptor and a remarkable selectivity ratio. nih.gov These findings suggest that the benzoxazolone and, by extension, the benzothiazolone scaffold are privileged structures for targeting the σ1 receptor. researchgate.netnih.gov
| Compound Class/Derivative | Receptor | Binding Affinity (Ki) | Selectivity (K_iσ2 / K_iσ1) |
| Cl-substituted benzo[d]oxazol-2(3H)-one | σ1 | 0.1 nM nih.gov | 4270 nih.gov |
| σ2 | 427 nM nih.gov |
Miscellaneous Preclinical Biological Activities
Beyond the aforementioned areas, derivatives of the benzothiazole scaffold have been explored for a range of other biological activities.
Synthesized derivatives of benzo[d]thiazol-2(3H)-one have been investigated for their potential antidepressant and anticonvulsant effects. nih.gov In a forced swimming test, some compounds showed a significant decrease in immobility time, suggesting antidepressant-like activity. nih.gov In the maximal electroshock seizure test, other derivatives displayed notable anticonvulsant effects. nih.gov
The benzothiazole nucleus is also a component of compounds with antimicrobial properties. mdpi.comsemanticscholar.org Studies have shown that certain benzothiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. semanticscholar.org Additionally, some derivatives have been evaluated for their anticancer activity against various cell lines. semanticscholar.org
These miscellaneous activities underscore the versatility of the benzothiazole scaffold as a platform for the development of new therapeutic agents. nih.govnih.govmdpi.com
Lipid-Lowering Potential
Information not available in the public domain.
Enzyme Inhibitory Profiles (General and Specific)
Information not available in the public domain.
Comprehensive Structure Activity Relationship Sar Studies and Rational Structural Optimization
Correlative Analysis of Structural Modifications on Benzothiazolone Scaffolds and Biological Activities
A common design strategy for benzothiazolone derivatives involves three essential components: the benzothiazole (B30560) core, a linker, and an aryl or heteroaromatic ring system. mdpi.com Docking analyses have shown that the benzothiazole core typically binds within the substrate cavity of target enzymes, while the aryl residue is positioned in the entrance cavity space. mdpi.com The linker plays a crucial role in connecting these two elements and can be stabilized through interactions with amino acid residues in the enzyme's active site. mdpi.com
The length and composition of the linker that connects the benzothiazolone core to other chemical moieties have a dramatic effect on receptor binding affinity and biological activity. nih.govnih.gov An optimal linker length is thought to enable the best possible interaction between the ligand and its target protein, leading to more efficient biological outcomes. nih.gov
Studies on various molecular scaffolds have demonstrated a clear correlation between linker length and efficacy. For instance, in a series of C8-linked pyrrolobenzodiazepine dimers, compounds with an odd number of methylene (B1212753) units (3 or 5) in the linker exhibited higher DNA binding affinity and greater cytotoxicity compared to those with an even number (4 or 6). rsc.org Similarly, for 1,2,4-triazole-3-thione derivatives targeting voltage-gated sodium channels (VGSCs), the elongation of an aliphatic linker from one to two carbons resulted in a significant improvement in binding affinity. mdpi.com In one case, the affinity (IC50) improved from 190 µM to 18.7 µM as the linker was extended. mdpi.com Research on benzo[d]thiazol-2(3H)-one based ligands for sigma receptors has also involved the systematic modification of linker length to optimize binding. nih.gov These findings underscore that linker length is a critical parameter that must be fine-tuned to achieve maximal potency. nih.gov
Table 1: Effect of Linker Elongation on Receptor Affinity for 1,2,4-triazole-3-thione Derivatives This table illustrates the principle of how linker modification, a key strategy also applied to benzothiazolone scaffolds, affects biological activity.
| Base Compound Series | Linker Composition | Affinity (IC50 in µM) |
|---|---|---|
| 3-fluorophenyl derivatives | -CH2- | 190 |
| 3-fluorophenyl derivatives | -CH2-CH2- | 18.7 |
| 4-hexyl derivatives | -CH2- | 35 |
| 4-hexyl derivatives | -CH2-CH2- | 8.8 |
Data sourced from a study on 1,2,4-triazole-3-thione derivatives, demonstrating the impact of linker length. mdpi.com
Modifications to the aryl and alkylamine portions of benzothiazolone-based molecules significantly influence their pharmacological profiles. nih.gov SAR studies on sigma receptor ligands based on the benzo[d]thiazol-2(3H)-one structure have explored variations in both aryl substitutions and the size of the alkylamine ring to modulate affinity and selectivity. nih.gov
In a series of N'-[4-(substituted phenyl)-3-(4-substituted phenyl)-1,3-thiazol-2(3H)-ylidene]-4-hydroxybenzohydrazide derivatives, the nature of the substituents on the aryl rings was found to be critical for antimicrobial activity. derpharmachemica.com The presence of different groups on the phenyl rings led to a range of potencies against various bacterial strains. derpharmachemica.com For example, specific chlorinated and nitrated derivatives showed particularly high activity. derpharmachemica.com One compound, 8a, from a series of benzo[d]thiazol-2(3H)-one based sigma receptor ligands, demonstrated high affinity for σ-1 receptors (Ki = 4.5 nM) and a 483-fold selectivity over σ-2 receptors, highlighting the success of this optimization strategy. nih.gov
Table 2: Pharmacological Profile of Selected Thiazole (B1198619) Derivatives with Aryl Substitutions
| Compound ID | Aryl Substitutions | Key Activity |
|---|---|---|
| 16 | 4-(2-chloro-4-methylphenyl), 3-(4-fluorophenyl) | Good antimicrobial activity |
| 19 | 4-(2,4-dichlorophenyl), 3-(4-chlorophenyl) | Good antimicrobial activity |
| 23 | 4-(2,4-dichlorophenyl), 3-(4-nitrophenyl) | Highest antimicrobial activity in the series |
| 25 | 4-(2-chloro-4-hydroxyphenyl), 3-(4-nitrophenyl) | Good antimicrobial activity |
Data from a study on p-hydroxy benzohydrazide (B10538) derivatives. derpharmachemica.com
The introduction of halogen atoms, such as chlorine, fluorine, or bromine, into the benzothiazole scaffold or its substituents is a common strategy to enhance metabolic stability and therapeutic efficacy. Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and binding interactions, leading to improved biological performance.
SAR studies on benzo[d]thiazole-hydrazones have revealed that the presence of electron-withdrawing groups, including halogens (Cl, F, Br) and nitro groups (NO2), tends to increase antifungal activity. nih.gov In contrast, another study identified a chlorinated benzothiazole derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), as having potent dual anticancer and anti-inflammatory activities. nih.gov Predictive analysis of this compound's properties suggested it possesses good drug-like characteristics, including favorable metabolic stability. nih.gov Similarly, studies on halogenated benzothiadiazine derivatives found that they exhibited much greater antineoplastic effects than the non-halogenated parent compound, diazoxide. nih.gov
The hydroxyl (-OH) group, such as the one at the 5-position of the core compound, is a key functional group for derivatization. Modifying this group can significantly modulate the bioactivity of the entire molecule. nih.gov The -OH group can act as both a hydrogen bond donor and acceptor, making it a critical point of interaction with biological targets.
In SAR studies of benzo[d]thiazole-hydrazones, it was found that the presence of electron-donating groups, specifically hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on the phenyl ring generally increased antibacterial activity. nih.gov This suggests that for certain targets, the hydrogen-bonding capability of the hydroxyl group is crucial for potent inhibition. Chemical derivatization of hydroxyl groups is a widely used strategy to enhance the properties of a molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency. nih.gov
Computational and Experimental Pharmacophore Model Development
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific biological target. thaiscience.infonih.gov This approach correlates the spatial arrangement of functionalities like hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers with the biological activities of a set of molecules. thaiscience.info
For benzothiazole derivatives, ligand-based 3D-pharmacophore models have been developed to provide a hypothetical picture of the primary chemical functionalities responsible for their biological activity. thaiscience.info These models are built by aligning a series of active compounds and identifying their common structural features. thaiscience.info The resulting pharmacophore can then be used as a 3D query to screen large chemical databases for new potential inhibitors. thaiscience.info The development process often involves integrating experimental data with computational methods, such as molecular docking, to understand the binding interactions between the compounds and the target's active site. mdpi.commdpi.com The ultimate goal is to create a robust and reliable model that can predict the activity of new compounds and guide the design of more potent and selective inhibitors. thaiscience.info
Advanced Design Principles for Enhancing Target Selectivity and Potency
Building on SAR data and pharmacophore models, advanced design principles are employed to rationally engineer next-generation compounds with superior target selectivity and potency. nih.gov A key principle is the synthesis of novel compounds that incorporate known significant pharmacophore groups into a single molecule. mdpi.com
One successful strategy for benzothiazole derivatives involves a three-part design: a selective recognition moiety (e.g., the benzothiazole core), a linker of optimal length and flexibility, and a second functional group (e.g., a substituted aryl ring) that can exploit additional binding pockets in the target protein. mdpi.comnih.gov This modular approach allows for the fine-tuning of each component to maximize affinity and selectivity. Fragment-based drug design is another advanced technique where small molecular fragments that bind to adjacent sites on a target are identified and then linked together to create a high-affinity lead compound. nih.gov These rational design approaches have been validated as effective methods for rapidly generating innovative compounds with a desired biochemical profile, leading to the discovery of highly selective inhibitors for various targets. nih.gov
Strategies for Improving Ligand Efficiency and Overall Drug-Like Properties (excluding pharmacokinetic parameters)
In the field of medicinal chemistry, the optimization of a lead compound into a viable drug candidate is a multifaceted process. For derivatives of 5-Hydroxybenzo[d]thiazol-2(3H)-one, a key focus is the enhancement of ligand efficiency (LE) and other crucial drug-like properties. Ligand efficiency is a metric used to evaluate how effectively a compound binds to its target, relative to its size (typically measured by the number of heavy, non-hydrogen atoms). Improving LE and associated physicochemical characteristics is paramount for developing potent and selective molecules. Strategies to achieve this involve rational structural modifications, including alterations to linker regions, substituent groups, and core ring systems.
Impact of Linker and Ring Size Modification on Receptor Affinity
In the development of benzothiazole-based ligands for sigma (σ) receptors, the nature of the linker connecting the core heterocycle to a terminal amine ring is a critical determinant of activity. nih.gov SAR studies have explored varying the length of this linker and the size of the amine ring to optimize binding affinity. nih.govnih.gov
For instance, a series of benzo[d]thiazol-2(3H)-one analogues were synthesized with linkers of three to six methylene units attached to an azepane ring. nih.gov The results indicated that compounds with shorter chains, specifically with three or four carbons (compounds 5a and 5b in the study), exhibited high affinity for the σ-1 receptor. nih.gov This suggests an optimal spatial distance between the benzothiazolone scaffold and the terminal basic amine for effective receptor interaction.
The size of the alkylamine ring itself has also been shown to be important for receptor affinity. nih.gov By systematically modifying these structural features, researchers can fine-tune the molecule's fit within the receptor's binding site, thereby improving potency and ligand efficiency.
The following table details the structure-activity relationships for a series of benzo[d]thiazol-2(3H)-one derivatives, illustrating the effect of modifying the linker length and terminal amine ring on sigma receptor binding affinity.
| Compound | Linker (n=number of CH₂) | Terminal Amine Ring | σ-1 Ki (nM) | σ-2 Ki (nM) | σ-1/σ-2 Selectivity |
| 5a | 3 | Azepane | 4.1 | 175 | 43 |
| 5b | 4 | Azepane | 3.2 | 100 | 31 |
| 8a | 4 | Piperidine (B6355638) | 4.5 | 2175 | 483 |
| Data sourced from Bhat et al. nih.govnih.gov |
As shown in the table, subtle changes can lead to significant shifts in activity and selectivity. While both 5a and 5b show high affinity for the σ-1 receptor, compound 8a , which features a piperidine ring instead of an azepane ring and a four-carbon linker, demonstrates not only high affinity for the σ-1 receptor (Ki = 4.5 nM) but also a remarkable 483-fold selectivity over the σ-2 subtype. nih.govnih.gov This highlights the importance of optimizing both linker and ring components to achieve desired drug-like properties such as target selectivity.
Rational Design Through Aryl Substitution and Bioisosteric Replacement
Another powerful strategy is the rational modification of aromatic substituents and the use of bioisosteric replacements. The introduction of specific functional groups onto the benzothiazole ring or other aryl moieties within the molecule can modulate electronic properties, conformation, and interactions with the target protein. nih.gov For example, in the design of STAT3 inhibitors, a series of benzothiazole derivatives were rationally designed based on a previously identified hit compound to improve potency. nih.gov This process often involves computational methods like molecular docking to predict how structural changes will affect the binding mode in the target's active site. nih.gov
Applications of Benzothiazolone Derivatives in Materials Science and Other Scientific Disciplines
Development of Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes - OLEDs)
Benzothiazole (B30560) derivatives are increasingly recognized for their potential in the development of advanced optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Their utility in this field stems from their tunable electronic and photophysical properties, which are crucial for efficient light emission.
Key Research Findings:
Molecular Design and Performance: Theoretical studies employing quantum-chemical methods have been instrumental in understanding the structure-property relationships of benzothiazole derivatives for OLED applications. research-nexus.net Research has shown that the geometry of these molecules, particularly their planarity, significantly influences their light-emitting efficiency. research-nexus.net For instance, derivatives combined with triphenylamine (B166846) or diphenylnaphthylamine often exhibit non-planar configurations, which is a key factor in their performance in optoelectronic devices. research-nexus.net
Emitting Materials: Specific benzothiazole-based materials have been synthesized and demonstrated as effective blue fluorescent emitters in OLEDs. researchgate.net For example, N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylnaphthalen-1-amine (BPNA) have been successfully used in OLED devices, achieving high brightness levels. researchgate.net
Donor-Acceptor Architectures: A common strategy in designing efficient OLED materials is the "donor-acceptor" (D-A) approach. researchgate.net Benzothiadiazoles are often employed as the electron-accepting unit in these systems, while groups like diphenylamine (B1679370) serve as the electron-donating unit. researchgate.net This architecture helps in decreasing the band gap of the material, which in turn influences the color of the emitted light. researchgate.net
Broad-Spectrum Emission: Certain benzothiadiazole derivatives have been shown to absorb light over a wide range and emit from the green to the red/near-infrared spectrum. mdpi.com This broad emission capability makes them promising candidates for white OLEDs (WOLEDs), which are highly sought after for solid-state lighting applications. mdpi.com
The following table summarizes the performance of selected benzothiazole derivatives in OLEDs:
| Compound | Device Configuration | Maximum Brightness (cd/m²) | Emission Color |
| BPPA | ITO/NPB/BPPA/BCP/Alq3/LiF/Al | 3760 | Blue |
| BPNA | Not specified in provided context | Not specified | Blue |
Engineering of Chemical Sensors and Biosensors
The inherent reactivity and signaling capabilities of the benzothiazole scaffold make it a valuable platform for the development of chemical sensors and biosensors. These sensors are designed to detect specific analytes, often with high sensitivity and selectivity.
Key Research Findings:
Fluorescence-Based Sensing: Many benzothiazole-based sensors operate on a fluorescence "turn-on" mechanism. For instance, a green-emitting fluorescent probe was developed for the detection of biothiols. nih.gov The probe's fluorescence is initially quenched, but in the presence of biothiols, a chemical reaction occurs that restores fluorescence, providing a detectable signal. nih.gov This particular probe demonstrated high sensitivity and a significant increase in fluorescence intensity upon binding to the analyte. nih.gov
Sensing of Metal Ions: Thiazole (B1198619) derivatives have been investigated for their ability to selectively detect metal ions. For example, certain 5-N-arylaminothiazoles have shown high selectivity for zinc ions (Zn²⁺), with the formation of the zinc-thiazole complex leading to enhanced emission properties. nih.gov This makes them suitable candidates for zinc sensing applications. nih.gov
Versatile Binding Modes: The coordination chemistry of 2-(2′-aminophenyl)benzothiazole derivatives allows them to act as sensors for a variety of cations and anions due to their diverse binding modes. mdpi.com
The table below highlights the characteristics of a benzothiazole-based fluorescent probe for biothiol detection:
| Probe | Analyte | Detection Limit | Stokes Shift | Fluorescence Enhancement |
| Probe 1 | Biothiols | 0.12 µM | 117 nm | 148-fold |
Design of Fluorescent Probes and Imaging Agents (e.g., Cellular Imaging, Amyloid Plaque Imaging)
The fluorescent properties of benzothiazolone and benzothiazole derivatives have been extensively harnessed for the development of probes for bioimaging applications, including cellular imaging and the detection of disease-related protein aggregates.
Key Research Findings:
Cellular Imaging: Benzothiazolone conjugates have been shown to self-assemble into fluorescent fibers that can be used for cellular imaging. rsc.orgchemrxiv.org One such conjugate, 4-chloro-2(3H)-benzothiazolone (CBT), forms structures that exhibit panchromatic emission, meaning they fluoresce in blue, green, and red channels under different excitation wavelengths. rsc.org These probes can be efficiently taken up by mammalian cells, allowing for multicolor imaging. rsc.orgchemrxiv.org
Amyloid Plaque Imaging: Benzothiazole derivatives have emerged as promising agents for imaging amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.govacs.orgnih.gov Researchers have designed novel benzothiazole-based ligands that can be labeled with radioisotopes like Gallium-68 (⁶⁸Ga). nih.govacs.orgnih.gov These radiolabeled probes show strong and specific binding to Aβ aggregates. nih.govacs.orgnih.gov Furthermore, push-pull benzothiazole (PP-BTA) derivatives have been synthesized and shown to bind with high affinity to both Aβ and α-synuclein aggregates (associated with Parkinson's disease), making them valuable tools for preclinical studies. nih.gov
Beyond Classical Dyes: Benzothiadiazole (BTD) derivatives are being explored as a new class of bioprobes that offer advantages over traditional fluorescent dyes like coumarins and rhodamines. nih.govacs.org BTD-based probes often exhibit large Stokes shifts, high quantum yields, and excellent photostability, making them well-suited for high-quality fluorescence imaging. nih.govacs.org They have been successfully used to label various cellular components, including nuclear DNA and mitochondria. nih.govacs.orgresearchgate.net
The following table presents data on the binding affinity of push-pull benzothiazole derivatives to protein aggregates:
| Compound | Target Aggregate | Binding Affinity (Kd) |
| PP-BTA Derivatives | Aβ(1-42) | 40-148 nM |
| PP-BTA Derivatives | α-synuclein | 48-353 nM |
Coordination Chemistry: Role as Ligands in Transition Metal Complexes
The nitrogen and sulfur atoms within the benzothiazole ring system provide excellent coordination sites for metal ions, making these compounds versatile ligands in coordination chemistry. umich.edu The resulting metal complexes often exhibit interesting structural, electronic, and catalytic properties.
Key Research Findings:
Formation of Stable Complexes: Thiazole-containing ligands, such as those derived from 2-aminothiazole, can form stable complexes with a range of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net The stability of these complexes can be influenced by factors such as the nature of the substituents on the ligand and the temperature. researchgate.net
Structural Versatility: Schiff base ligands derived from aminobenzothiazole can form octahedral complexes with various transition metals. mdpi.com The ligand can act as a bidentate or monodentate ligand depending on the metal ion and reaction conditions, leading to different complex structures. mdpi.com
Mesoionic Carbene Ligands: Thiazol-5-ylidenes, a type of mesoionic carbene, have been used as ligands to form complexes with transition metals from groups 9, 10, and 11. nih.gov These complexes are notable for their thermal and air stability and possess stronger electron-donating properties than classical N-heterocyclic carbenes. nih.gov
Catalytic Applications in Organic Synthesis
Benzothiazole derivatives have found applications as catalysts or are integral components of catalytic systems in various organic transformations. Their ability to participate in and facilitate chemical reactions makes them valuable tools for synthetic chemists.
Key Research Findings:
Photocatalysis: Certain benzothiazole derivatives have shown potential in photocatalysis. For example, the Rh-catalyzed C−H amidation has been used to synthesize amino derivatives of heterocyclic compounds. mdpi.com More recently, the first application of a 2-(2′-aminophenyl)benzothiazole derivative in photocatalysis has been reported, highlighting a new avenue for these compounds. mdpi.com
Organocatalysis: 1,3-Thiazol-2-ylidenes, which are isomers of the benzothiazole core, have a long history of use as organocatalysts, most notably in the benzoin (B196080) condensation. nih.gov
Green Chemistry Approaches: The synthesis of benzothiazoles themselves has been a focus of green chemistry research, with methods being developed that utilize environmentally benign catalysts and conditions. For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles in an aqueous medium. organic-chemistry.org Another approach involves the use of a polystyrene polymer-grafted catalyst, which can be easily recovered and reused. youtube.com
Integration in Polymer Chemistry and as Vulcanization Accelerators
Benzothiazole derivatives have a long-standing and significant role in polymer chemistry, particularly in the rubber industry as vulcanization accelerators.
Key Research Findings:
Vulcanization Acceleration: 2-Mercaptobenzothiazole (MBT) and its derivatives are widely used as accelerators in the sulfur vulcanization of rubber. kglmeridian.comnih.gov These compounds significantly reduce the time and temperature required for the vulcanization process, leading to improved efficiency and better mechanical properties of the final rubber product. researchgate.netresearchgate.net
Mechanism of Action: While the exact mechanism is complex and subject to some debate, it is understood that benzothiazole accelerators react with sulfur and the rubber hydrocarbon to form intermediate compounds that facilitate the formation of sulfur crosslinks between polymer chains. kglmeridian.com
Binary Accelerator Systems: Benzothiazole derivatives are often used in combination with other accelerators (secondary accelerators) to create synergistic effects. researchgate.net These binary systems can lead to faster cure rates, improved scorch safety (premature vulcanization), and enhanced mechanical properties of the vulcanized rubber. researchgate.netcmu.edu
Modification of Rubber Properties: Novel benzothiazole derivatives have been developed to introduce polar groups into the rubber matrix during vulcanization. google.com This modification can improve the interaction between the rubber and fillers like silica, leading to a higher crosslinking density and improved performance characteristics, particularly for applications like tires. google.com
Development of Novel Dyes and Pigments
The extended π-conjugated system and the potential for chemical modification make benzothiazole and its derivatives excellent scaffolds for the development of novel dyes and pigments with tailored optical properties.
Key Research Findings:
Tunable Colors: The color of benzothiazole-based dyes can be tuned by introducing different functional groups into the molecular structure. This allows for the creation of a wide range of colors for various applications. google.com
Fluorescent Dyes: As discussed in the context of bioimaging, many benzothiazole derivatives are highly fluorescent. nih.govrsc.orgchemrxiv.orgnih.govacs.org This property is also valuable for applications where fluorescence is desired, such as in security inks, fluorescent tags, and certain types of displays.
Donor-Acceptor Dyes: The donor-acceptor strategy is also employed in the design of dyes. For example, 2,1,3-benzothiadiazole (B189464) (BTD)-based dyes with a D–π–A–π–D or star-burst architecture have been synthesized and shown to exhibit orange-red fluorescence and enhanced two-photon absorption cross-sections, making them suitable for advanced applications like two-photon microscopy. scilit.com
Coordination Polymers as Luminescent Materials: 2,1,3-Benzothiadiazole derivatives have been used as ligands to construct luminescent coordination polymers. researchgate.net These materials combine the properties of the organic dye with the structural features of a metal-organic framework, potentially leading to new types of solid-state lighting materials and sensors. researchgate.net
Future Research Directions and Emerging Paradigms for 5 Hydroxybenzo D Thiazol 2 3h One Research
The scaffold of 5-hydroxybenzo[d]thiazol-2(3H)-one continues to be a fertile ground for scientific inquiry, with future research poised to unlock its full potential. The evolution of research in this area is marked by a shift towards more sophisticated, targeted, and sustainable approaches, aiming to address complex challenges in medicine and beyond. The following sections delineate the key future research directions and emerging paradigms that are set to shape the trajectory of this compound exploration.
Q & A
Q. What are the standard synthetic routes for 5-hydroxybenzo[d]thiazol-2(3H)-one derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation reactions under reflux conditions. For example, reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid yields the thiazole core. Subsequent modifications, such as introducing hydroxy or substituted benzylidene groups, require refluxing in 1,4-dioxane with a catalytic amount of piperidine (5 hours, acidified ice/water workup). Key parameters for optimization include:
Q. How can structural characterization of this compound derivatives be performed?
Methodological Answer: Use a combination of analytical techniques:
- ¹H NMR : Identify protons in the thiazole ring (e.g., δ 1.69–1.75 ppm for CH2 groups in tetrahydrobenzo[b]thiophene derivatives) and hydroxybenzylidene substituents (δ 2.50–2.57 ppm) .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for intermediates).
- Elemental analysis : Validate purity and stoichiometry (reported for derivatives in synthetic studies) .
Q. What protocols are used for preliminary cytotoxicity screening of these compounds?
Methodological Answer: The sulforhodamine B (SRB) assay is standard for in vitro cytotoxicity:
Cell lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) .
Dosing : Test compounds at 0.1–100 μM, with CHS-828 as a reference antitumor agent.
Controls : Include DMSO vehicle controls (≤0.5% v/v) to assess solvent interference.
Data analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be studied for σ receptor binding affinity?
Methodological Answer: SAR studies involve systematic modifications:
- Variable 1 : Adjust linker length between the thiazolone core and cycloalkylamine groups (e.g., dibromoalkane spacers) .
- Variable 2 : Introduce acyl/alkyl substituents at position 6 via Friedel-Crafts acylation followed by reduction .
- Assay : Screen binding affinity using rat liver membranes labeled with [³H]-(+)-pentazocine (σ1) or [³H]DTG (σ2) in a 96-well format. Nonspecific binding is determined with 10 μM haloperidol .
Q. What computational methods predict electronic and thermodynamic properties of benzo[d]thiazol-2(3H)-one derivatives?
Methodological Answer: Use ab initio Hartree-Fock (HF) and density functional theory (DFT):
Q. How are radiolabeled derivatives used for in vivo imaging of biological targets?
Methodological Answer: Develop positron emission tomography (PET) radioligands:
Synthesis : Introduce fluorine-18 via nucleophilic substitution (e.g., 6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one) .
Metabolite analysis : Use HPLC with a Gabi radioactivity detector to assess stability in plasma.
In vivo imaging : Administer radioligands to animal models and quantify σ1 receptor occupancy in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
